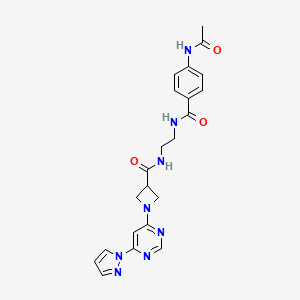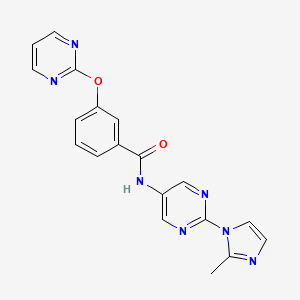
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide is a synthetic molecule that appears to be designed for biological activity, given the presence of imidazole and pyrimidine moieties which are common in pharmaceuticals. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and uses of the compound .
Synthesis Analysis
The synthesis of related imidazolylbenzamides has been described, where various N-substituted imidazolylbenzamides were synthesized and evaluated for their electrophysiological activity . Similarly, benzamide-based heterocycles have been synthesized through reactions involving benzoyl isothiocyanate, malononitrile, and hydrazine . These methods could potentially be adapted for the synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide by incorporating the appropriate pyrimidine-based starting materials.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as mass spectroscopy, 1H NMR, IR, and X-ray analysis . These techniques would likely be employed to confirm the structure of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide, ensuring the correct synthesis and purity of the compound.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can vary widely depending on the substituents present on the benzamide core. For instance, the synthesis of a PET imaging agent involved multiple steps, including desmethylation and radiolabeling . The specific reactivity of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide would depend on the functional groups present and could involve reactions typical of imidazole and pyrimidine rings, such as alkylation, amidation, or sulfonation.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability. The specific properties of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide would need to be determined experimentally, but it is likely to exhibit properties consistent with other heterocyclic benzamides, such as moderate solubility in polar solvents and stability under physiological conditions .
Applications De Recherche Scientifique
DNA Recognition and Gene Regulation
Research has demonstrated that certain polyamides, which could be structurally related to N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide, can target specific DNA sequences in the minor groove, influencing gene expression. These compounds, including pyrrole-imidazole polyamides, have been explored for their ability to disrupt protein-DNA interactions, thereby modulating gene activity with potential applications in treating diseases such as cancer. Studies have shown that these polyamides can preferentially bind to certain DNA sequences with high specificity, offering a method for targeted gene regulation (Chavda et al., 2010); (Gottesfeld et al., 1997).
Cellular Uptake Enhancement
Modifications to the structural components of these polyamides, such as the introduction of specific aryl groups, have been found to significantly enhance their cellular uptake and biological activity. This enhancement facilitates the compounds' entry into cells and their subsequent nuclear localization, which is crucial for their function as gene expression modulators. Such advancements underscore the potential of these compounds in molecular biology and therapeutic applications, particularly in achieving efficient delivery into target cells for gene regulation purposes (Meier et al., 2012).
Antiviral and Antibacterial Activities
Further research into compounds structurally similar to N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide has identified potential antiviral and antibacterial properties. For instance, benzamide-based heterocycles have demonstrated significant activity against avian influenza virus, highlighting their potential as antiviral agents. This suggests that the exploration of benzamide derivatives could lead to the development of new therapeutics for managing viral infections (Hebishy et al., 2020).
Propriétés
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-3-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O2/c1-13-20-8-9-26(13)18-23-11-15(12-24-18)25-17(27)14-4-2-5-16(10-14)28-19-21-6-3-7-22-19/h2-12H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEUPJOVCJQBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate](/img/structure/B2542485.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2542490.png)
![4-(2-bromobenzoyl)-7-chloro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2542491.png)
![N-(2-cyanophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2542494.png)
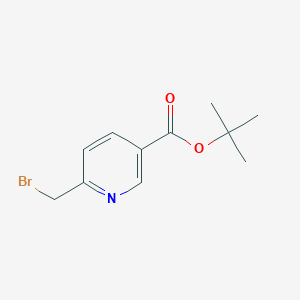
![(5-Chloro-2-methoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2542496.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide](/img/structure/B2542500.png)
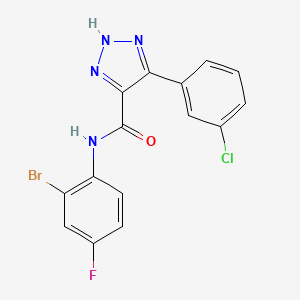
![N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2542503.png)
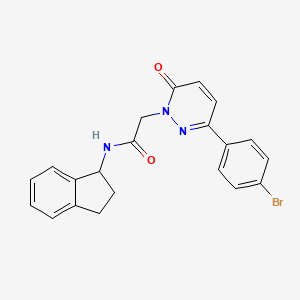
![N-[(4-bromo-2-methoxyphenyl)methyl]-5-fluoro-2-methylaniline](/img/structure/B2542506.png)
